(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Description

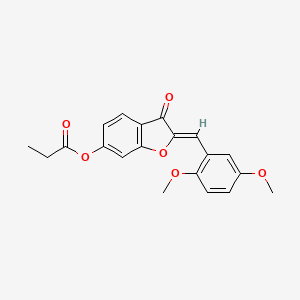

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core with a Z-configured 2,5-dimethoxybenzylidene substituent at the C2 position and a propionate ester at the C6 oxygen (Fig. 1). Aurones, a subclass of flavonoids, are recognized for their structural rigidity and bioactivity, particularly in anticancer applications. The Z-isomer configuration is critical for biological activity, as it ensures proper spatial alignment for target binding . The propionate ester at C6 may increase lipophilicity, influencing cellular uptake and metabolic stability compared to hydroxyl or other ester variants .

Properties

IUPAC Name |

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-4-19(21)25-14-5-7-15-17(11-14)26-18(20(15)22)10-12-9-13(23-2)6-8-16(12)24-3/h5-11H,4H2,1-3H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIBBEWLSDORDS-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound features a benzofuran core with a benzylidene moiety and a propionate group. The unique structural characteristics contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H23O5 |

| Molecular Weight | 365.42 g/mol |

| CAS Number | 859137-46-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzofuran core allows for π-π interactions with aromatic residues in proteins, while the propionate group can form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme or receptor activities, leading to various biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

A study evaluated the anticancer properties of various derivatives of benzofuran compounds, including this one. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. In vitro tests showed effectiveness against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Enzyme Inhibition

Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways. This property could be beneficial for therapeutic applications targeting metabolic disorders.

Case Studies

-

Anticancer Study : A recent study focused on synthesizing derivatives of benzofuran compounds and evaluating their anticancer activity. Among the tested compounds, this compound displayed notable cytotoxic effects against breast and colon cancer cell lines .

Cell Line IC50 (µM) MCF-7 (Breast) 15 HT-29 (Colon) 20 - Antimicrobial Evaluation : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Key Compounds:

- (Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a)

- (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b)

Structural and Functional Differences:

- Substituents :

- Target Compound : 2,5-Dimethoxybenzylidene (electron-donating), C6 propionate.

- 5a : Indole-methoxy substituent, C6 acetonitrile.

- 5b : Pyridinylmethylene, C6 dichlorobenzyloxy.

- Biological Activity: 5a/5b: Exhibit sub-100 nM IC50 against PC-3 prostate cancer cells via tubulin polymerization inhibition at the colchicine-binding site. Target Compound: While direct IC50 data are unavailable, its 2,5-dimethoxy groups may enhance tubulin binding compared to 5a’s indole moiety, which introduces steric bulk. The propionate ester likely improves metabolic stability over 5a’s acetonitrile group.

Table 1: Comparison of Aurone Derivatives

*Inferred activity based on structural analogy.

Curcumin-Based Carbocyclic Analogs

Key Compounds:

- (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d)

- (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)

Structural and Functional Differences:

- Core Structure: Curcumin analogs feature cyclopentanone/cyclohexanone cores, whereas the target compound has a benzofuranone scaffold.

- Substituents: Target Compound: Lacks the α,β-unsaturated diketone moiety of curcumin, replacing it with a rigid benzofuran system. The 2,5-dimethoxy groups contrast with curcumin’s phenolic hydroxyls. 3d/3e: Retain curcumin’s conjugated system but introduce carbocyclic rings and methoxy/hydroxy groups.

- Biological Activity: 3d: Potent ACE inhibitor (IC50 = 0.84 µM) and antioxidant (EC50 = 8.2 µM for DPPH scavenging) . Target Compound: Likely prioritizes tubulin inhibition over antioxidant activity due to methoxy substituents, which reduce radical scavenging capacity compared to phenolic groups in 3d.

Table 2: Comparison with Curcumin Analogs

Other Benzofuran Derivatives

Key Compounds:

- (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

- (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Structural and Functional Differences:

- Substituent Position :

- Biological Implications :

- Methanesulfonate vs. Propionate : The propionate ester in the target compound may offer higher lipophilicity (logP ~3.5 vs. ~2.8 for methanesulfonate), enhancing membrane permeability.

- Substituent Position : 2,5-Dimethoxy groups may improve tubulin binding compared to 3-methoxy analogs due to optimized electronic and steric interactions.

Table 3: Substituent Effects on Benzofuran Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.